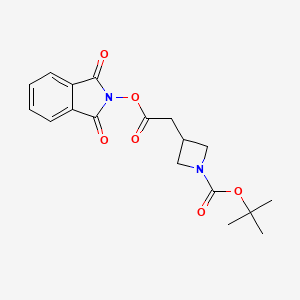
Tert-butyl 3-(2-((1,3-dioxoisoindolin-2-YL)oxy)-2-oxoethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate is a complex organic compound with a unique structure that includes an azetidine ring, a tert-butyl ester group, and a phthalimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with tert-butyl acetoacetate in the presence of a base such as triethylamine. This reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the phthalimide ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phthalimide moiety.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its phthalimide moiety is known for its biological activity, and modifications to the azetidine ring can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility .
Mécanisme D'action
The mechanism of action of tert-butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate involves its interaction with various molecular targets. The phthalimide moiety can interact with enzymes and receptors, leading to changes in cellular processes. The azetidine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate
- N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
Uniqueness
tert-Butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a phthalimide moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and material science .
Propriétés
Formule moléculaire |
C18H20N2O6 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
tert-butyl 3-[2-(1,3-dioxoisoindol-2-yl)oxy-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-9-11(10-19)8-14(21)26-20-15(22)12-6-4-5-7-13(12)16(20)23/h4-7,11H,8-10H2,1-3H3 |
Clé InChI |
IVZPPTHBRAPMQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















